GSK484 hydrochloride is a potent, reversible, and highly selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in autoimmune diseases and cancer through its role in histone citrullination and the formation of neutrophil extracellular traps (NETs)[1][2][3]. It demonstrates a biochemical IC50 of 50 nM against calcium-free PAD4, making it a valuable chemical probe for investigating PAD4-dependent biological pathways[2][4][5]. The hydrochloride salt form offers distinct handling and solubility characteristics critical for reproducible experimental setup in both cellular assays and in vivo studies[1][6].
Substituting GSK484 hydrochloride with other PAD inhibitors is unreliable due to significant variations in potency, isoform selectivity, and mechanism of action. For instance, related compounds like GSK199 are four times less potent[5][7]. First-generation inhibitors such as Cl-amidine are pan-PAD inhibitors, lacking the specificity for PAD4, which can lead to confounding off-target effects[8][9][10]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility (10 mg/mL in water) compared to the free base, a critical factor for consistent dosing in aqueous buffers for cellular assays and for achieving viable concentrations in formulation studies[1][6]. These differences directly impact experimental reproducibility and the validity of conclusions drawn about PAD4-specific functions.
GSK484 in its hydrochloride salt form demonstrates significantly improved solubility in aqueous solutions, a critical parameter for experimental utility. Technical datasheets report a solubility of 10 mg/mL in water, which is essential for preparing concentrated, sterile-filterable stock solutions for cell culture and for developing formulations for in vivo administration without reliance on high concentrations of organic solvents like DMSO[1][6]. This contrasts with the expected lower aqueous solubility of the free base form, which typically requires organic solvents for initial dissolution.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 10 mg/mL in water |
| Comparator Or Baseline | Free base form (qualitatively lower aqueous solubility) |
| Quantified Difference | Quantitatively higher, enabling aqueous-based stock solutions |
| Conditions | Standard laboratory conditions |
Enhanced aqueous solubility simplifies preparation of dosing solutions, reduces reliance on potentially cytotoxic organic solvents, and improves reproducibility in cellular and in vivo experiments.
In direct biochemical assays against recombinant PAD4 enzyme in a calcium-free environment, GSK484 demonstrates an IC50 of 50 nM. This is four times more potent than the frequently used alternative, GSK199, which has a reported IC50 of 200 nM under similar conditions[5][7][11]. This higher potency allows for the use of lower concentrations to achieve the same level of enzymatic inhibition, reducing the risk of potential off-target effects and improving the therapeutic window in cellular and in vivo models.
| Evidence Dimension | Biochemical Potency (IC50) |
| Target Compound Data | 50 nM (GSK484) |
| Comparator Or Baseline | 200 nM (GSK199) |
| Quantified Difference | 4x more potent |
| Conditions | Biochemical assay against PAD4 enzyme, calcium-free |
Higher potency means less compound is required for effective target engagement, minimizing off-target risks and increasing the precision of the experimental intervention.
GSK484 is highly selective for PAD4 over other functionally distinct isoforms PAD1, PAD2, and PAD3[1][2][12]. This selectivity is critical for attributing observed biological effects specifically to PAD4 inhibition. In contrast, early-generation inhibitors like Cl-amidine are non-selective, inhibiting PAD1, PAD3, and PAD4 with IC50 values of 0.8 µM, 6.2 µM, and 5.9 µM, respectively, which can confound experimental results by modulating multiple biological pathways simultaneously[10]. The high selectivity of GSK484 ensures that researchers are studying PAD4-specific phenomena.
| Evidence Dimension | Enzyme Isoform Selectivity |
| Target Compound Data | Selective for PAD4 over PAD1, PAD2, and PAD3 |
| Comparator Or Baseline | Cl-amidine (Pan-PAD inhibitor: IC50s of 0.8 µM, 6.2 µM, 5.9 µM for PAD1, 3, 4) |
| Quantified Difference | Qualitatively high selectivity vs. quantitative non-selectivity |
| Conditions | Enzymatic assays against a panel of PAD isoforms |
Using a PAD4-selective inhibitor is essential for accurately linking a biological outcome to PAD4 activity, avoiding misleading data from the inhibition of other PAD isoforms.
In cellular assays, GSK484 effectively blocks the citrullination of target proteins and inhibits the formation of neutrophil extracellular traps (NETs) in both mouse and human neutrophils[1][13]. In human neutrophils stimulated with S. aureus, GSK484 caused a clear, statistically significant reduction in diffused NETs, whereas the less potent GSK199 showed less marked inhibition and the inactive control GSK106 was ineffective[13]. This confirms that its biochemical potency translates to superior efficacy in a complex, disease-relevant cellular process.
| Evidence Dimension | Inhibition of NET Formation |
| Target Compound Data | Statistically significant reduction in diffused NETs |
| Comparator Or Baseline | GSK199 (less marked inhibition), GSK106 (ineffective) |
| Quantified Difference | Qualitatively superior cellular efficacy vs. comparators |
| Conditions | S. aureus-stimulated human neutrophils |
This provides direct evidence that GSK484 is a more effective tool than its common analogs for studying and inhibiting NETosis in primary cells, a key process in many inflammatory and autoimmune diseases.
For researchers investigating the specific role of PAD4 in cellular processes like NETosis, apoptosis, or gene regulation, GSK484 hydrochloride is the indicated choice. Its high selectivity over other PAD isoforms ensures that observed effects are directly attributable to PAD4, while its superior aqueous solubility allows for the preparation of high-concentration, low-solvent stocks that minimize vehicle-induced artifacts in sensitive cell culture systems[1][6][13].
When validating PAD4 as a therapeutic target in animal models of disease, such as arthritis, sepsis, or cancer, the high in vivo potency of GSK484 is a key advantage. Its ability to effectively inhibit PAD4 at lower doses compared to substitutes like GSK199 reduces the total compound burden on the animal and lowers the risk of off-target toxicity[1][5]. The compound has demonstrated favorable pharmacokinetic profiles in mice and rats, making it suitable for such studies[1][6].
As a well-characterized, potent, and selective PAD4 inhibitor, GSK484 hydrochloride serves as an ideal reference compound in high-throughput screening campaigns and structure-activity relationship (SAR) studies. Its 4-fold higher potency compared to GSK199 provides a more stringent benchmark for newly developed compounds, ensuring that only the most promising candidates are advanced[7][11].